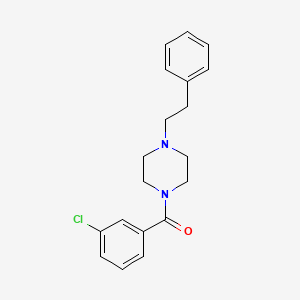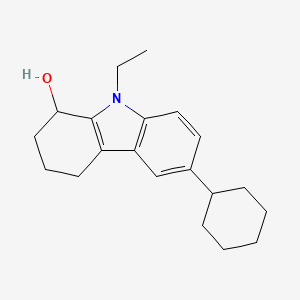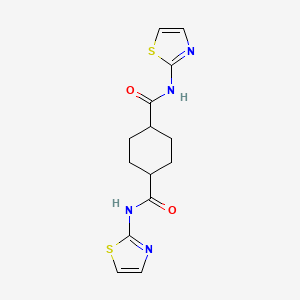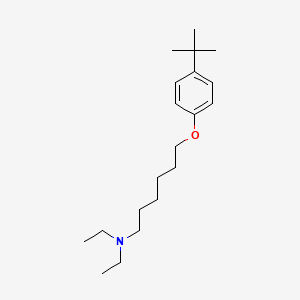
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine, also known as CBPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
科学的研究の応用
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has shown potential as a tool for studying the central nervous system and its interactions with various neurotransmitters. It has been used in studies investigating the effects of dopamine, serotonin, and norepinephrine on neuronal activity. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been studied as a potential treatment for psychiatric disorders such as depression and anxiety.
作用機序
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine acts as a selective and potent inhibitor of the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and modulation of neuronal activity.
Biochemical and physiological effects:
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a variety of effects on the central nervous system, including increased locomotor activity, improved cognitive function, and reduced anxiety and depression-like behaviors. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
実験室実験の利点と制限
One major advantage of 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine is its high potency and selectivity, which allows for precise modulation of neurotransmitter activity. However, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a short half-life in vivo, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research involving 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine analogs, which could be used to further elucidate the role of specific neurotransmitters in neuronal activity. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine may have potential applications in the treatment of neurological and psychiatric disorders, and further research in this area is warranted. Finally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine may be useful as a tool for studying the effects of drugs of abuse on the central nervous system, and may help to shed light on the mechanisms underlying addiction and substance abuse.
合成法
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethylamine, followed by cyclization with piperazine. The purity of the final product can be improved through various purification techniques such as recrystallization or column chromatography.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(15-18)19(23)22-13-11-21(12-14-22)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCOAPXGLFNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)

![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)


![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)

![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)